1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyrazolo[3,4-b]pyridine core with a 4-chlorophenyl substituent, making it a valuable scaffold for the development of new chemical entities.
Mechanism of Action
Target of Action
The compound, also known as 1-(4-chlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-one, primarily targets the Leishmania major pteridine reductase 1 (LmPTR1) . This enzyme plays a crucial role in the survival and proliferation of Leishmania parasites . The compound also shows significant interaction with the 5-hydroxytryptamine receptor 1A .
Mode of Action
The compound interacts with its targets through a process known as molecular docking. In the case of LmPTR1, the compound fits into the active site of the enzyme, characterized by a lower binding free energy . This interaction inhibits the function of the enzyme, leading to the death of the parasite .
Biochemical Pathways
The compound affects the biochemical pathways related to the survival and proliferation of Leishmania parasites. By inhibiting the function of LmPTR1, the compound disrupts the parasite’s ability to synthesize essential pteridines . This leads to a decrease in the parasite’s viability and an increase in its susceptibility to the host’s immune response .
Result of Action
The compound’s action results in potent antileishmanial and antimalarial activities . Specifically, it has been shown to display superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound has shown inhibition effects against Plasmodium berghei, with suppression rates of 70.2% and 90.4% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield the desired pyrazolo[3,4-b]pyridine core through a cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production. The scalability of the process is crucial for industrial applications, and continuous flow methods may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives with altered electronic properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
- 1-(4-bromophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
- 1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Uniqueness
1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is unique due to the presence of the 4-chlorophenyl group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different biological activities and applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c13-8-3-5-9(6-4-8)16-11-10(12(17)15-16)2-1-7-14-11/h1-7H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCUELYIKKKNDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(NC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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